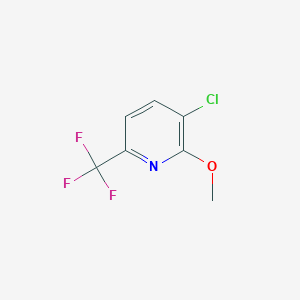

3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique combination of chlorine, methoxy, and trifluoromethyl groups attached to a pyridine ring. These functional groups confer distinct chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the stepwise vapor-phase chlorination followed by fluorination . Another approach involves the use of transition metal-based catalysts such as iron fluoride at high temperatures (>300°C) for simultaneous vapor-phase chlorination and fluorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 3 is the primary site for nucleophilic substitution due to its electron-withdrawing neighbors (trifluoromethyl and pyridine ring), which enhance its leaving ability. Key reactions include:

Reagents and Conditions:

-

Ammonia or amines : React under basic conditions (e.g., KOH, DMF, 60–100°C) to yield amino derivatives .

-

Alkoxides : Sodium methoxide or ethoxide in polar aprotic solvents facilitate methoxy/ethoxy substitutions .

-

Thiols : Thiophenol derivatives react in the presence of Cu catalysts .

Example Reaction Pathway :

Coupling Reactions

The chloro group participates in cross-coupling reactions to form biaryl or heteroaryl structures:

Suzuki-Miyaura Coupling:

-

Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃, ethanol/water .

-

Products : Biaryl derivatives with retained methoxy and trifluoromethyl groups .

Example :

Methoxy Group Reactivity:

-

Demethylation : HBr/AcOH under reflux removes the methoxy group to form a hydroxyl derivative.

-

Electrophilic Substitution : The methoxy group directs electrophiles to positions 4 or 5, though the trifluoromethyl group deactivates the ring .

Trifluoromethyl Stability:

The CF₃ group is generally inert under mild conditions but can undergo radical-mediated transformations under UV light or high temperatures .

Influence of Substituents on Reactivity

-

Chloro Group : Enhanced leaving-group ability due to adjacent electron-withdrawing groups .

-

Methoxy Group : Activates the ring for electrophilic substitution at positions 4/5 but sterically hinders some reactions .

-

Trifluoromethyl Group : Stabilizes intermediates via inductive effects and directs substituents meta to itself .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities. The trifluoromethyl group may increase bioavailability and enhance interactions with biological targets such as enzymes and receptors.

Case Study : A study demonstrated that related compounds effectively inhibited the growth of cancer cell lines, suggesting that this compound could be a candidate for further drug development.

Agrochemicals

This compound serves as a building block in the synthesis of agrochemicals, particularly fungicides. Its derivatives have shown enhanced efficacy compared to traditional compounds.

Application Example : The synthesis of fluazinam, a potent fungicide, utilizes intermediates derived from trifluoromethylpyridine structures. Fluazinam's mechanism involves interference with respiratory biochemistry, demonstrating the importance of trifluoromethyl substitution in agrochemical efficacy .

Material Science

In material science, this compound is utilized in developing materials with specific properties such as enhanced stability and reactivity. Its unique structure allows for modifications leading to advanced materials used in various industrial applications.

Mécanisme D'action

The mechanism by which 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine and methoxy groups, modulates the compound’s reactivity and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

- 2-Chloro-5-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

- 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which differentiates it from other trifluoromethylpyridine derivatives. This methoxy group influences the compound’s electronic properties and reactivity, making it particularly useful in specific synthetic applications and biological studies .

Activité Biologique

3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with three significant substituents:

- A chlorine atom at the 3-position

- A methoxy group at the 2-position

- A trifluoromethyl group at the 6-position

These functional groups contribute to its unique chemical properties and biological activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability, allowing the compound to disrupt microbial cellular functions. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may also possess these properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may act by inhibiting enzymes or interfering with metabolic pathways in target organisms. For instance, it could potentially inhibit key enzymes involved in cell wall synthesis or disrupt metabolic processes critical for microbial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that:

- The presence of the trifluoromethyl group significantly enhances biological potency compared to non-fluorinated analogs.

- Variations in the position of substituents can lead to distinct biological profiles, affecting efficacy against specific pathogens or pests .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Agrochemical Applications : In agricultural settings, compounds similar to this compound have been used as pesticides due to their ability to target specific pests while minimizing harm to non-target organisms. The trifluoromethyl substitution has been associated with increased fungicidal activity compared to other halogenated compounds .

- Pharmaceutical Development : The compound's unique structure has led to investigations into its use as a pharmaceutical intermediate. Its potential for modulating enzyme activity opens avenues for drug development aimed at treating infectious diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | Similar substitution pattern but different position of trifluoromethyl group | Potentially different biological activity |

| 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | Chlorine and methoxy groups at different positions | May exhibit distinct reactivity profiles |

| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks methoxy group | Focused more on trifluoromethyl effects |

This table illustrates how structural variations can impact biological behavior, emphasizing the importance of specific substituent positioning in determining activity.

Propriétés

IUPAC Name |

3-chloro-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-4(8)2-3-5(12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMSUMGQLYZWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247834 | |

| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-05-3 | |

| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.